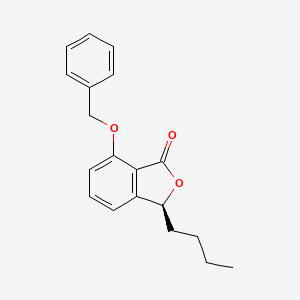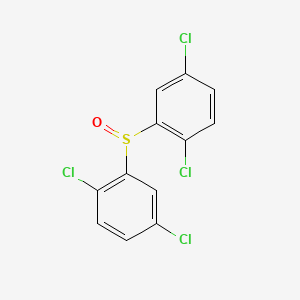
Bis(2,5-dichlorophenyl) sulfoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,5-dichlorophenyl) sulfoxide: is an organosulfur compound with the molecular formula C12H6Cl4OS . It is a derivative of bithionol, a compound known for its antimicrobial properties. This compound is characterized by the presence of two 2,5-dichlorophenyl groups attached to a sulfoxide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2,5-dichlorophenyl) sulfoxide can be synthesized through the oxidation of bis(2,5-dichlorophenyl) sulfide. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(2,5-dichlorophenyl) sulfoxide can undergo further oxidation to form bis(2,5-dichlorophenyl) sulfone.
Reduction: It can be reduced back to bis(2,5-dichlorophenyl) sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Bis(2,5-dichlorophenyl) sulfone.
Reduction: Bis(2,5-dichlorophenyl) sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Bis(2,5-dichlorophenyl) sulfoxide is used as an intermediate in the synthesis of more complex organosulfur compounds. It is also utilized in studies involving sulfoxide chemistry and its reactivity .
Biology and Medicine: The compound has been investigated for its potential antimicrobial properties. It has shown activity against bacteria, molds, yeast, and helminths. Research has also explored its use in parasitology, particularly in studies on liver fluke and lung fluke infections .
Industry: In industrial applications, this compound is used in the formulation of antimicrobial agents and preservatives. Its stability and reactivity make it a valuable component in various chemical processes .
Mechanism of Action
The mechanism of action of bis(2,5-dichlorophenyl) sulfoxide involves its ability to interact with microbial cell membranes, leading to disruption of cellular processes. The sulfoxide group can form reactive oxygen species (ROS) upon exposure to light, enhancing its antimicrobial activity. This photoactivation mechanism is particularly effective against certain pathogens .
Comparison with Similar Compounds
- Bis(2-hydroxy-3,5-dichlorophenyl) sulfide
- Bis(2-hydroxy-3,5-dichlorophenyl) sulfone
- 2,2’-Thiobis(4,6-dichlorophenol)
Comparison: Bis(2,5-dichlorophenyl) sulfoxide is unique due to its sulfoxide functional group, which imparts distinct chemical reactivity and biological activity compared to its sulfide and sulfone analogs. The sulfoxide group allows for specific interactions with microbial targets and enhances the compound’s ability to generate reactive oxygen species under light exposure, making it a potent antimicrobial agent .
Properties
CAS No. |
602305-54-4 |
|---|---|
Molecular Formula |
C12H6Cl4OS |
Molecular Weight |
340.0 g/mol |
IUPAC Name |
1,4-dichloro-2-(2,5-dichlorophenyl)sulfinylbenzene |
InChI |
InChI=1S/C12H6Cl4OS/c13-7-1-3-9(15)11(5-7)18(17)12-6-8(14)2-4-10(12)16/h1-6H |
InChI Key |
VXQDGGDULGSCDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)C2=C(C=CC(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


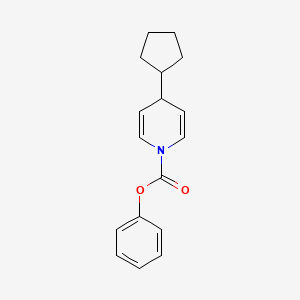
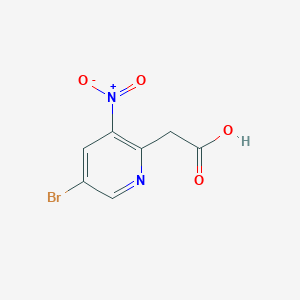
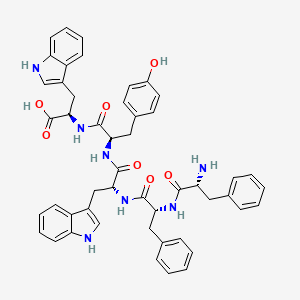
![2-[Hydroxy(4-nitrophenyl)methyl]-4,4-dimethylcyclohex-2-en-1-one](/img/structure/B12594759.png)
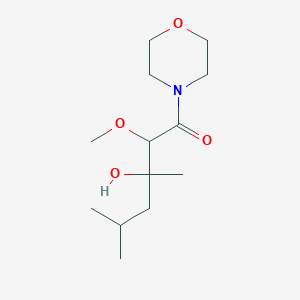
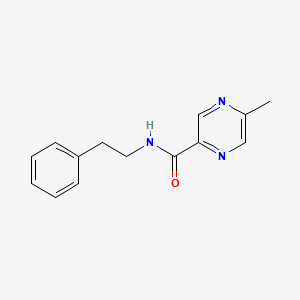
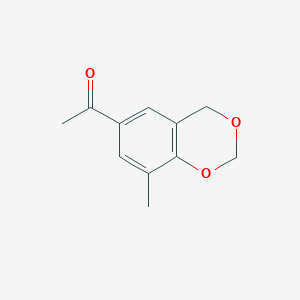
![Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12594792.png)
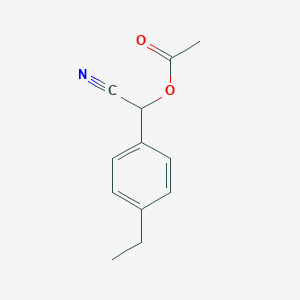
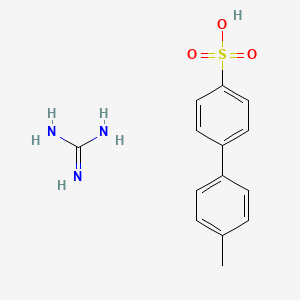
![5-(2-Methylbutan-2-yl)-2-{4-[(prop-2-yn-1-yl)oxy]phenyl}-1,3-benzoxazole](/img/structure/B12594807.png)
![2-Butyl-1-[(5,5-dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)oxy]hexyl phosphate](/img/structure/B12594811.png)
![4-Amino-3',4'-dichloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12594821.png)
